
N,N-Diethylethylenediamine
Overview
Description
N,N-Diethylethylenediamine is an organic compound characterized by its clear, colorless to light yellow liquid form and a strong ammonia-like odor. It is commonly used as a chelating agent, catalyst, and surfactant. This compound is known for forming stable complexes with metal ions, making it valuable in various industrial applications, including chemical analysis, plastics, rubber, and metal rust inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylethylenediamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. This reaction is typically carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The molar ratio of diethylamine to 2-chloroethylamine hydrochloride is usually maintained between 1:1 and 8:1 .
Industrial Production Methods: In industrial settings, this compound is produced by heating ethylenediamine with diethylamine in the presence of a suitable solvent such as toluene. The reaction mixture is then distilled and purified to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylethylenediamine undergoes various chemical reactions, including:
Neutralization: It reacts with acids in exothermic reactions to form salts and water.
Substitution: It can participate in substitution reactions with halogenated organics, phenols, epoxides, and acid halides.
Reduction: It can generate hydrogen gas when combined with strong reducing agents such as hydrides.
Common Reagents and Conditions:
Acids: Used in neutralization reactions.
Halogenated Organics, Phenols, Epoxides, Acid Halides: Used in substitution reactions.
Hydrides: Used in reduction reactions.
Major Products:
Salts: Formed during neutralization reactions.
Substituted Compounds: Formed during substitution reactions.
Hydrogen Gas: Formed during reduction reactions.
Scientific Research Applications
Pharmaceutical Synthesis
N,N-Diethylethylenediamine is primarily employed as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various drugs, including:
- Procainamide Hydrochloride : An antiarrhythmic medication.
- Tiapride : An antipsychotic used in the treatment of schizophrenia.
- Cinchocaine : A local anesthetic.
These applications highlight DEEDA's significance in drug development and formulation processes .
Coordination Chemistry
DEEDA acts as a ligand in coordination complexes, forming various metal-ligand complexes. Notable examples include:
- Trans-diaquabis(this compound)nickel(II) chloride
- Copper(II)-N,N-Diethylethylenediamine complexes
These complexes exhibit interesting properties, such as thermochromism, making them suitable for applications in sensors and electronic devices .
Analytical Chemistry
In analytical applications, DEEDA is utilized as an internal standard in liquid chromatography methods. It is particularly effective for:
- Assaying ethambutol in serum samples, ensuring accurate measurement and quality control in pharmaceutical analysis .
Data Table: Summary of Applications
Case Study 1: Drug Development
A study published in the Journal of Chemical Education demonstrated the use of DEEDA in the synthesis of bis(this compound)zinc(II) complexes, which showed potential for electroluminescent applications. This research underscores DEEDA's role not only in traditional pharmaceutical contexts but also in innovative material science .
Case Study 2: Coordination Complexes
Research on luminescent metal coordination compounds has shown that DEEDA-based complexes can be utilized in electroluminescent displays. These findings suggest that DEEDA is not just limited to drug synthesis but also plays a significant role in advancing technology through novel materials .
Mechanism of Action
The mechanism of action of N,N-Diethylethylenediamine involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, such as catalysis and metal ion sequestration. The compound’s molecular structure allows it to interact with metal ions, forming stable coordination complexes that enhance its effectiveness in industrial and research applications .
Comparison with Similar Compounds
N,N-Diethylethylenediamine can be compared with other similar compounds, such as:
N,N-Dimethylethylenediamine: This compound has similar chelating properties but differs in its methyl groups instead of ethyl groups.
N-Ethylethylenediamine: This compound has one ethyl group and one amino group, making it less effective in forming stable complexes compared to this compound.
N,N-Diphenylethylenediamine: This compound contains phenyl groups, which significantly alter its chemical properties and applications.
This compound stands out due to its unique combination of ethyl groups, which enhance its chelating ability and make it highly effective in various industrial and research applications.
Biological Activity
N,N-Diethylethylenediamine (DEDA) is a chemical compound with the molecular formula and a molecular weight of 116.21 g/mol. It is primarily used in various chemical applications, including as a ligand in coordination chemistry and as an intermediate in pharmaceutical synthesis. This article explores the biological activity of DEDA, highlighting its potential applications in gene delivery and its interactions with metal complexes.
Gene Delivery Applications
One of the most significant biological activities of DEDA is its role in gene delivery systems. A study published in Biomacromolecules demonstrated the synthesis of a biodegradable polymer, this compound-polyurethane (DEDA-PU), which serves as a non-viral vector for gene delivery. The DEDA-PU polymer was shown to effectively bind with plasmid DNA, forming positively charged complexes approximately 100 nm in size at a DEDA-PU/DNA ratio of 50:1 (w/w) .
The efficiency of DEDA-PU in transfecting HEK 293 cells was comparable to established gene carriers like poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), but with significantly lower cytotoxicity. The polymer exhibited hydrolytic degradation in physiological conditions, with a half-life of about 60 hours, indicating its potential for use in therapeutic applications .
Coordination Complexes and Thermochromism
DEDA also exhibits notable interactions with metal ions, particularly copper(II). Research has shown that bis-(this compound)copper(II) complexes display thermochromic properties, meaning their color changes with temperature variations. The structure of these complexes can alter significantly based on environmental conditions, which could have implications for their use in sensors or smart materials .
Summary of Biological Activities
Case Study 1: Gene Delivery Efficacy
In vitro studies using DEDA-PU demonstrated successful transfection rates comparable to leading gene carriers. The study utilized various characterization methods including dynamic light scattering and atomic force microscopy to confirm the formation and stability of DEDA-PU/DNA complexes.
Case Study 2: Thermochromic Properties
Research into bis-(this compound)copper(II) perchlorate highlighted the structural adaptability of DEDA when coordinated with metal ions. ESR studies indicated significant changes under varying conditions, suggesting potential applications in responsive materials .
Q & A
Basic Research Questions
Q. How can N,N-Diethylethylenediamine be synthesized and purified for laboratory use?
This compound is typically synthesized via alkylation of ethylenediamine with ethyl halides or through reductive amination. A common method involves coupling reactions using reagents like pyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF, achieving yields up to 68% . Purification involves fractional distillation under reduced pressure (boiling point: 145–147°C) . For analytical use, HPLC-grade solvents and inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation.
Key Physical Properties
Property | Value | Reference |
---|---|---|
Boiling Point | 145–147°C | |
Density | 0.82–0.825 g/cm³ | |
Refractive Index | 1.435–1.437 | |
Solubility | Miscible in water, polar solvents |
Q. What safety protocols are critical when handling this compound?
The compound is flammable (flash point: 30°C) and corrosive (H314: causes severe skin burns). Safety measures include:
- PPE : Nitrile gloves, lab coats, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : In airtight containers, away from oxidizers and ignition sources .
- Spill Management : Neutralize with weak acids (e.g., acetic acid) and adsorb with inert materials (e.g., vermiculite) .
Q. What analytical techniques validate the purity and structure of this compound?
- GC-MS : Confirms molecular weight (116.21 g/mol) and detects impurities .
- NMR Spectroscopy : ¹H NMR (δ 1.0–2.5 ppm for ethyl groups; δ 2.6–3.0 ppm for amine protons) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .
Advanced Research Questions
Q. How does this compound function in thermochromic copper(II) complexes?
The ligand induces reversible thermochromism in copper(II) perchlorate complexes. At low temperatures, the square-planar geometry (λmax ~500 nm, red-violet) transitions to a distorted tetrahedral geometry (λmax ~600 nm, blue) upon heating. This shift arises from weakened hydrogen bonds and ligand field strength changes, confirmed via XRD and variable-temperature NMR .
Mechanism :
Ligand Field Weakening : Reduced hydrogen bonding lowers the energy barrier for amine rotation.
Structural Distortion : Tetragonal-to-tetrahedral transition alters d-orbital splitting .
Q. How can researchers resolve contradictions in spectroscopic data for this compound coordination polymers?
Contradictions (e.g., UV-Vis vs. magnetic susceptibility data) often stem from:
- Ligand Isomerization : Dynamic axial-equatorial ligand positioning in solution .
- Solvent Effects : Polar solvents stabilize charge-transfer states, skewing absorption bands.
Resolution Strategies : - Multi-Technique Validation : Pair XRD (solid-state structure) with EPR (electronic environment) .
- DFT Modeling : Predicts electronic transitions and validates experimental λmax values .
Q. What methodologies enable the use of this compound in photoreversible pharmacological systems?
The compound serves as a linker in azobenzene-based photoswitches. For example:
Synthesis : Couple with photoisomerizable moieties using DIPEA/pyBOP in DMF .
Activation : Irradiate at 405 nm (cis isomer) or 533 nm (trans isomer) to modulate biological activity.
Stability Testing : Monitor isomer ratios via HPLC; cis-1 remains >88% stable for 48 hours in HEPES buffer .
Properties
IUPAC Name |
N',N'-diethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSVBYJWHOHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057606 | |
Record name | 2-Aminoethyldiethylamine | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Diethylethylenediamine | |
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Vapor Pressure |
2.97 [mmHg] | |
Record name | N,N-Diethylethylenediamine | |
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CAS No. |
100-36-7 | |
Record name | N,N-Diethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |
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Record name | N,N-Diethylethylenediamine | |
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Record name | N,N-Diethylethylenediamine | |
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Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Aminoethyldiethylamine | |
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Record name | 2-aminoethyldiethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |
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Record name | N,N-DIETHYLETHYLENEDIAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859V6OK12Y | |
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Retrosynthesis Analysis
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